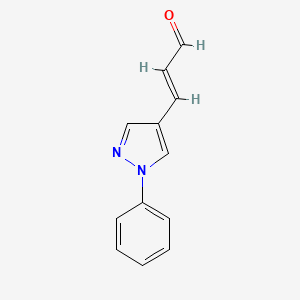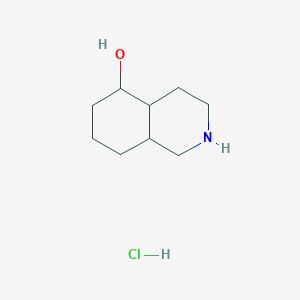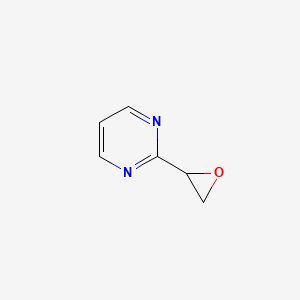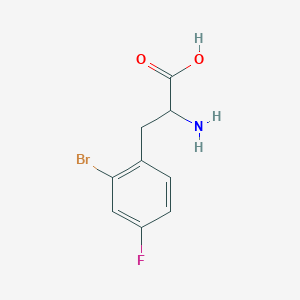
Ethyl1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate is a fluorinated organic compound. The presence of the difluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industry. Fluorinated compounds are known for their stability and bioactivity, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate typically involves the introduction of the difluoromethyl group into a pre-formed cyclobutane ring. One common method is the difluoromethylation of a cyclobutane precursor using difluoromethylating agents such as ClCF₂H. The reaction conditions often require the presence of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of stable and non-explosive difluoromethylating reagents is crucial for safety and efficiency .
化学反应分析
Types of Reactions
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking functional groups like alcohols and amines.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
作用机制
The mechanism of action of ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. This property is particularly useful in drug design, where the compound can mimic natural substrates and inhibit specific enzymes or receptors .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated pyrroles and thiophenes: Employed in agrochemicals and pharmaceuticals
Uniqueness
Ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in various fields .
属性
分子式 |
C9H12F2O2 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
ethyl 1-(difluoromethyl)-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O2/c1-3-13-8(12)9(7(10)11)4-6(2)5-9/h7H,2-5H2,1H3 |
InChI 键 |
XGRIIZZVVHUQDK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC(=C)C1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)



![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)




